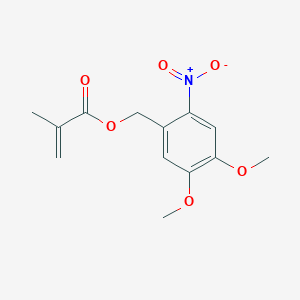

4,5-Dimethoxy-2-nitrobenzyl methacrylate

CAS No.:

Cat. No.: VC13651548

Molecular Formula: C13H15NO6

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO6 |

|---|---|

| Molecular Weight | 281.26 g/mol |

| IUPAC Name | (4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3 |

| Standard InChI Key | AXMTWODTDWNTAV-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

| Canonical SMILES | CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Introduction

Structural Identification and Molecular Properties

Chemical Composition and Nomenclature

4,5-Dimethoxy-2-nitrobenzyl methacrylate possesses the molecular formula C₁₃H₁₅NO₆ and a molecular weight of 281.26 g/mol . Its IUPAC name, (4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate, reflects its benzyl methacrylate backbone substituted with two methoxy groups at positions 4 and 5 and a nitro group at position 2 . The compound’s SMILES notation, CC(=C)C(=O)OCC1=CC(=C(C=C1N+[O-])OC)OC, encodes its stereochemical arrangement .

Spectroscopic and Physicochemical Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.307 ± 0.06 g/cm³ (predicted) | |

| Solubility | Soluble in organic solvents | |

| λmax (UV-Vis) | 400 nm (in CH₃CN) |

The compound exhibits sensitivity to light due to the nitrobenzyl group, which undergoes photolytic cleavage under UV irradiation .

Synthesis and Reaction Pathways

Precursor Synthesis: 4,5-Dimethoxy-2-nitrobenzyl Alcohol

The synthesis of 4,5-dimethoxy-2-nitrobenzyl methacrylate typically begins with 4,5-dimethoxy-2-nitrobenzyl alcohol (CAS 1016-58-6), a light-sensitive intermediate . This alcohol is synthesized via nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) using nitric acid, yielding a nitro-substituted benzyl alcohol derivative .

Esterification to Methacrylate

The alcohol undergoes esterification with methacrylic acid or its derivatives to form the final methacrylate ester. A representative protocol involves:

-

Activation of Methacrylic Acid: Methacrylic acid is activated using acyl chlorides or coupling agents.

-

Reaction with 4,5-Dimethoxy-2-nitrobenzyl Alcohol: The alcohol reacts with activated methacrylic acid under inert conditions to form the ester bond .

-

Purification: Column chromatography or recrystallization isolates the product, with yields exceeding 70% in optimized conditions .

Applications in Photochemistry and Materials Science

Photolabile Protecting Groups

The nitrobenzyl group in 4,5-dimethoxy-2-nitrobenzyl methacrylate enables its use as a photoremovable protecting group for alcohols, amines, and carboxylic acids . Upon UV irradiation (λ = 365 nm), the nitro group facilitates intramolecular rearrangement, releasing the protected moiety and generating a nitroso byproduct . This property is exploited in:

-

Controlled Drug Delivery: Light-triggered release of therapeutics from polymer matrices.

-

Solid-Phase Synthesis: Temporary protection of functional groups during peptide synthesis .

Polymer Chemistry

The methacrylate moiety allows incorporation into polymers via radical polymerization. Polymers containing this monomer exhibit photo-responsive behavior, enabling applications in:

-

Lithography: Fabrication of microstructured surfaces through photopatterning.

-

Smart Coatings: Surfaces that alter wettability or adhesion upon light exposure .

Industrial and Research Relevance

Patent Landscape

The compound’s InChIKey (AXMTWODTDWNTAV-UHFFFAOYSA-N) links to patents in the WIPO PATENTSCOPE database, covering its use in photoresists and biomedical devices . Recent filings emphasize its role in 3D printing resins and biodegradable polymers .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume